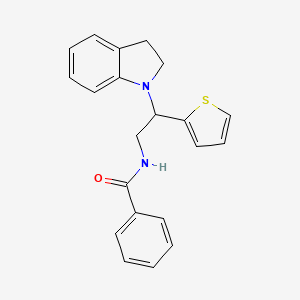

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2OS/c24-21(17-8-2-1-3-9-17)22-15-19(20-11-6-14-25-20)23-13-12-16-7-4-5-10-18(16)23/h1-11,14,19H,12-13,15H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLOKMONUPUXPIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(CNC(=O)C3=CC=CC=C3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID51085676 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Mechanism of Action

Target of Action

It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors. These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.

Mode of Action

For instance, some indole derivatives have been reported to show inhibitory activity against influenza A.

Biological Activity

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has the following characteristics:

- Molecular Formula : CHNOS

- Molecular Weight : 348.46 g/mol

- CAS Number : 898459-21-7

The compound features an indoline moiety, a thiophene ring, and a benzamide structure, which contribute to its unique pharmacological properties.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including:

| Cell Line | IC (µM) |

|---|---|

| MCF-7 | 15.63 |

| A549 | 12.34 |

| A375 | 10.56 |

These values suggest that the compound may be more effective than standard chemotherapeutics such as doxorubicin, which has an IC of approximately 20 µM against MCF-7 cells .

The mechanism by which this compound exerts its anticancer effects is believed to involve:

- Inhibition of Kinases : The compound may act as an inhibitor of specific kinases involved in cancer cell proliferation and survival.

- Induction of Apoptosis : Studies have indicated that treatment with this compound can lead to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins, promoting programmed cell death in cancer cells .

- Cell Cycle Arrest : Flow cytometry analyses have shown that the compound can induce G0/G1 phase arrest in treated cancer cells, preventing further cell division .

Study 1: Antitumor Activity in Mice

A study conducted on mice bearing xenografted tumors demonstrated that administration of this compound significantly reduced tumor size compared to control groups. The treatment group exhibited a tumor growth inhibition rate of over 60% after four weeks of therapy .

Study 2: Mechanistic Insights

Another investigation focused on the molecular pathways affected by this compound revealed that it downregulates the expression of key oncogenes while upregulating tumor suppressor genes. This dual action contributes to its efficacy as an anticancer agent .

Potential Therapeutic Applications

Given its promising biological activity, this compound is being explored for various therapeutic applications:

- Cancer Treatment : Its potent anticancer properties make it a candidate for further development as a chemotherapeutic agent.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects against certain pathogens, warranting further investigation in this area.

- Neuroprotective Effects : There is emerging evidence supporting its neuroprotective properties, particularly in models of neurodegenerative diseases .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Properties

Research has indicated that compounds similar to N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzamide exhibit potent anticancer activity. For instance, indoline derivatives have been studied for their ability to inhibit specific protein kinases implicated in cancer progression. A notable study highlighted the effectiveness of these compounds as inhibitors of protein kinases, which are crucial for cell signaling pathways associated with cancer cell proliferation and survival .

1.2 Neuroprotective Effects

Another area of application is in neuroprotection. Indoline derivatives have shown promise in protecting neuronal cells from apoptosis, suggesting potential therapeutic roles in neurodegenerative diseases . The structural features of this compound may enhance its ability to cross the blood-brain barrier, making it a candidate for treating conditions such as Alzheimer's disease.

Organic Synthesis

2.1 Building Block in Synthesis

this compound serves as a versatile building block in organic synthesis. Its unique structure allows for the development of various derivatives that can be tailored for specific chemical reactions or applications. The compound can be utilized in the synthesis of more complex molecules through methods such as Michael addition reactions, where it acts as a nucleophile .

Table 1: Synthetic Applications of this compound

| Application Type | Description |

|---|---|

| Anticancer Drug Development | Inhibitor of protein kinases |

| Neuroprotective Agent | Potential treatment for neurodegenerative diseases |

| Organic Synthesis | Building block for complex molecule synthesis |

Material Science

3.1 Photovoltaic Applications

The compound's thiophene moiety contributes to its electronic properties, making it suitable for applications in organic photovoltaics. Research indicates that thiophene-containing compounds can enhance charge transport and light absorption in photovoltaic devices, potentially improving their efficiency .

3.2 Conductive Polymers

Additionally, this compound may be explored for use in conductive polymers due to its favorable electronic characteristics. Such materials are essential in developing flexible electronics and advanced materials with tailored electrical properties.

Case Studies

4.1 Case Study: Protein Kinase Inhibition

A study published on indoline derivatives demonstrated their efficacy as protein kinase inhibitors, showcasing their potential in cancer therapy. The research involved synthesizing various indoline derivatives and evaluating their inhibitory effects on specific kinases involved in tumor growth . Results indicated that certain modifications to the indoline structure enhanced potency and selectivity.

4.2 Case Study: Organic Photovoltaics

In another study focusing on organic photovoltaics, researchers incorporated thiophene-based compounds into device architectures. The results showed improved charge mobility and light absorption characteristics when using derivatives similar to this compound, leading to higher efficiency rates compared to traditional materials .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Heterocyclic Variations

The compound’s activity and selectivity are highly dependent on its substituents and heterocyclic components. Below is a comparative analysis with key analogs:

Table 1: Structural Comparison of N-(2-(Indolin-1-yl)-2-(Thiophen-2-yl)ethyl)benzamide and Analogs

Key Observations :

- Thiazole-containing analogs () exhibit distinct electronic profiles due to nitrogen atoms in the ring.

- Substituent Effects : Fluorine in the 3-fluoro analog () may enhance lipophilicity and bioavailability compared to the parent compound. Hydroxyl groups in improve antioxidant activity but reduce membrane permeability.

Key Findings :

- Receptor Targeting : The benzamide core is critical for sigma receptor binding, as seen in . The indoline and thiophene groups in the target compound may modulate affinity compared to simpler benzamides.

- Antimicrobial vs. Antiparasitic: Nitazoxanide’s nitro-thiazole group () confers antiparasitic activity, absent in the indoline-thiophene analog. Chlorinated azetidinone derivatives () show enhanced antimicrobial potency, suggesting halogenation improves activity.

- Antioxidant Activity : Hydroxyl groups in are pivotal for radical scavenging, a feature absent in the target compound, which likely prioritizes other mechanisms.

Physicochemical and Pharmacokinetic Properties

Table 3: Physicochemical Comparison

Insights :

- Lipophilicity : The target compound’s higher logP (~3.2) suggests better membrane permeability than hydroxylated analogs (e.g., , logP ~1.2).

- Solubility : Polar substituents (e.g., hydroxyls in ) drastically improve aqueous solubility, whereas the indoline-thiophene analog’s hydrophobicity may limit bioavailability.

Q & A

Basic Research Question

- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR to verify indoline, thiophene, and benzamide moieties (e.g., δ 7.2–7.8 ppm for aromatic protons) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]<sup>+</sup> at m/z 407.18) .

- X-ray Crystallography : For absolute configuration determination (if crystalline) .

How can reaction conditions be optimized to minimize by-products during synthesis?

Advanced Research Question

- Solvent Selection : Polar aprotic solvents (DMF, DCM) reduce side reactions in amide coupling .

- Catalyst Screening : Use of Pd catalysts for Suzuki-Miyaura cross-coupling to enhance regioselectivity .

- In-line Monitoring : Employ HPLC or TLC to track reaction progress and adjust stoichiometry dynamically .

What mechanistic hypotheses exist for this compound’s biological activity, and how are they validated?

Advanced Research Question

- Target Interaction : Hypothesized to inhibit kinases (e.g., EGFR) via benzamide-thiophene π-π stacking and hydrogen bonding .

- Validation Methods :

- Enzyme Assays : IC50 determination using ATPase activity assays .

- Cellular Apoptosis : Flow cytometry to measure caspase-3 activation in cancer cell lines .

How do solubility limitations impact pharmacological testing, and what formulation strategies address this?

Basic Research Question

- Solubility Challenges : Low aqueous solubility due to hydrophobic indoline/thiophene groups .

- Strategies :

- Co-solvents : Use DMSO/PEG-400 mixtures (<10% v/v) .

- Nanoparticle Encapsulation : PLGA nanoparticles to enhance bioavailability .

What computational approaches are used to predict structure-activity relationships (SAR) for derivatives?

Advanced Research Question

- Molecular Docking : AutoDock Vina to model interactions with kinase ATP-binding pockets .

- MD Simulations : GROMACS to assess stability of ligand-receptor complexes over 100-ns trajectories .

- QSAR Models : Hammett constants to correlate electronic effects of substituents (e.g., methoxy vs. nitro groups) .

How can contradictory results in biological activity across studies be resolved?

Advanced Research Question

- Assay Variability : Standardize cell lines (e.g., HepG2 vs. HeLa) and incubation times .

- Metabolic Stability : Test liver microsome stability (CYP450 isoforms) to rule out false negatives .

- Off-Target Profiling : Use proteome-wide affinity chromatography to identify unintended targets .

What purification challenges arise from structural analogs, and how are they mitigated?

Basic Research Question

- Challenge : Co-elution of analogs with similar polarity (e.g., methyl vs. ethyl substituents) .

- Solutions :

- HPLC with Chiral Columns : Pirkle-type columns for enantiomeric separation .

- Crystallization : Ethanol/water recrystallization to isolate diastereomers .

What strategies guide the rational design of derivatives with improved pharmacokinetics?

Advanced Research Question

- Bioisosteric Replacement : Substitute thiophene with furan to reduce metabolic oxidation .

- Pro-drug Approaches : Esterification of benzamide to enhance membrane permeability .

- Click Chemistry : Azide-alkyne cycloaddition to append polar groups (e.g., triazoles) .

How is compound stability assessed under varying pH and temperature conditions?

Basic Research Question

- Degradation Studies :

- pH Stability : Incubate in buffers (pH 1–12) for 24h; analyze via LC-MS for hydrolysis products .

- Thermal Stability : TGA/DSC to determine melting/decomposition points (e.g., >200°C) .

- Formulation : Lyophilization with trehalose to prevent hygroscopic degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.